

Application Note: Quantification of Morphine in Urine Samples by GC-MS

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Compound of Interest		
Compound Name:	Morphine hydrobromide	
Cat. No.:	B15179683	Get Quote

AN-GCMS-01

Abstract

This application note details a robust and sensitive method for the quantitative analysis of morphine in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a sample preparation procedure involving enzymatic hydrolysis to account for morphine glucuronides, followed by liquid-liquid extraction and derivatization. The GC-MS method operating in Selected Ion Monitoring (SIM) mode provides high selectivity and low detection limits, making it suitable for forensic toxicology, clinical monitoring, and anti-doping applications.[1][2] This method is essential for accurately determining morphine concentrations, which can indicate the use of controlled substances like heroin or codeine.[2]

Introduction

Morphine is a potent opioid analgesic that is also a well-known drug of abuse. It is a metabolite of heroin and codeine, and its presence in urine is a key indicator of opioid use.[1][2] For accurate quantification, it is crucial to account for both free morphine and its major metabolite, morphine-3-β-D-glucuronide.[2][3] This protocol, therefore, incorporates an enzymatic hydrolysis step. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the confirmation and quantification of drugs of abuse in biological matrices due to its high sensitivity and specificity.[4] Derivatization is a necessary step in the GC-MS analysis of morphine to improve its chromatographic properties and thermal stability.[3] This application



note provides a comprehensive protocol for the entire workflow, from sample preparation to data analysis.

Experimental Protocol Sample Preparation

- Enzymatic Hydrolysis:
 - To a 2 mL urine sample, add an internal standard (e.g., Morphine-d3).
 - Add 1 mL of acetate buffer (pH 5.2).
 - Add 50 μL of β-glucuronidase from Helix pomatia.[3]
 - Incubate the mixture at 55°C for 3 hours to hydrolyze the morphine glucuronides.
- Liquid-Liquid Extraction:
 - Adjust the pH of the hydrolyzed sample to approximately 9.6 with a suitable buffer (e.g., carbonate buffer).[2][3]
 - Add 5 mL of an extraction solvent mixture, such as diethyl ether/isopropanol.[2]
 - Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
 - Carefully transfer the organic layer to a clean glass tube.
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:
 - To the dried residue, add a derivatizing agent. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] Alternatively, a mixture of propionic anhydride and pyridine (5:2) can be used.[1]
 - For BSTFA derivatization, add 100 μL of the reagent and heat at 70°C for 30 minutes.



- For propionic anhydride/pyridine derivatization, add the mixture and heat at 80°C for 3 minutes.[1]
- After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-1MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar.[1]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
- Injection Volume: 1 μL in splitless mode.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature of 100°C, hold for 1 minute.
 - Ramp at 20°C/min to 280°C.
 - Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (for TMS-derivatized morphine): Quantifier ion m/z 429, and qualifier ions m/z 282 and 414.

Quantitative Data



The method was validated for linearity, limit of quantification, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r²)
Morphine	25 - 2000	y = 2270.9x + 202.3	0.9974
Morphine	50 - 5000	Not specified	> 0.99

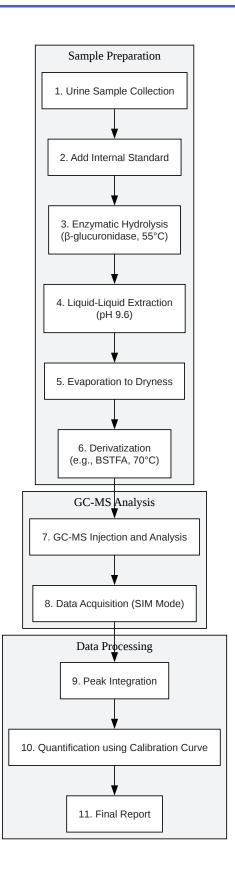
Data compiled from multiple sources, specific regression equations may vary based on instrumentation and derivatization agent.[1][6]

Table 2: Method Validation Parameters

Parameter	Result
Limit of Detection (LOD)	< 50 ng/mL
Limit of Quantification (LLOQ)	25 ng/mL
Accuracy (% Bias) at LLOQ	12.4% (87.6% recovery)
Precision (% RSD) at LLOQ	10.5%
Intra-day Precision (% RSD)	< 13%
Inter-day Precision (% RSD)	< 13%
Recovery	87.2 - 108.5%

Workflow Diagram





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Caption: Experimental workflow for morphine quantification in urine.



Discussion

The presented GC-MS method provides a reliable and sensitive approach for the quantification of morphine in urine. The inclusion of an enzymatic hydrolysis step is critical for an accurate assessment of total morphine concentration, which is important in contexts where morphine may be present as a metabolite of codeine.[2] The use of an internal standard, such as a deuterated analog of morphine, is highly recommended to correct for any variability during the sample preparation and injection processes. The Selected Ion Monitoring (SIM) mode enhances the selectivity of the method by monitoring specific fragment ions of the derivatized morphine, thereby reducing matrix interference and improving the signal-to-noise ratio. The validation data demonstrates that the method is linear over a clinically and forensically relevant concentration range and exhibits acceptable accuracy and precision.

Conclusion

This application note outlines a validated GC-MS method for the quantitative determination of morphine in urine samples. The protocol is robust and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. The method's high sensitivity and specificity make it a valuable tool for researchers, scientists, and drug development professionals.

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